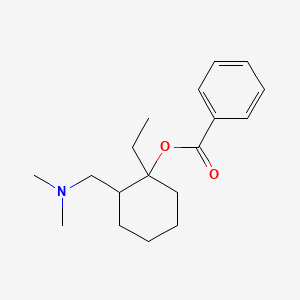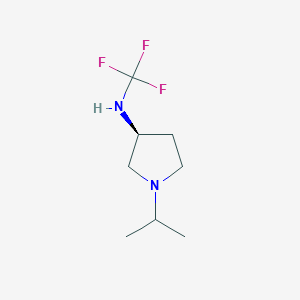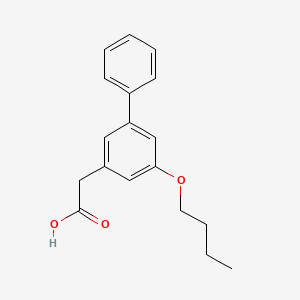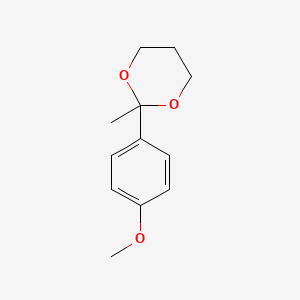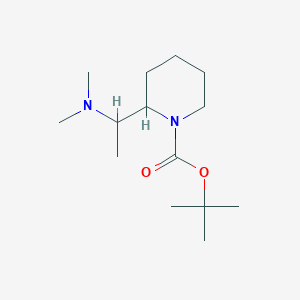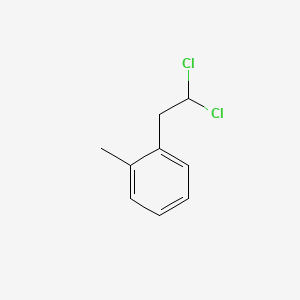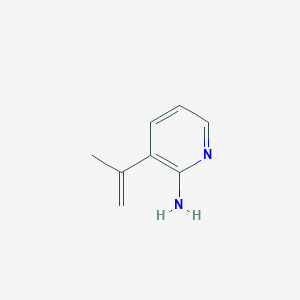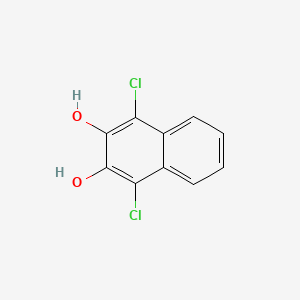
1,4-Dichloronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloronaphthalene-2,3-diol is an organic compound with the molecular formula C₁₀H₆Cl₂O₂ It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two hydroxyl groups on the naphthalene ring
Méthodes De Préparation
The synthesis of 1,4-Dichloronaphthalene-2,3-diol can be traced back to early methods described by Zincke and Fries in 1904 . The compound is typically prepared through the chlorination of naphthalene derivatives followed by hydroxylation. One common method involves the chlorination of 1,4-naphthoquinone to produce 2,3-dichloro-1,4-naphthoquinone, which is then reduced to this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloronaphthoquinones.
Reduction: Reduction reactions can convert it back to its corresponding naphthalene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .
Comparaison Avec Des Composés Similaires
1,4-Dichloronaphthalene-2,3-diol can be compared with other similar compounds such as:
1,4-Dibromonaphthalene-2,3-diol: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloronaphthalene-1,4-diol: Differing in the position of the hydroxyl groups.
1,4-Dichloronaphthalene: Lacking the hydroxyl groups, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
52864-95-6 |
|---|---|
Formule moléculaire |
C10H6Cl2O2 |
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
1,4-dichloronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
Clé InChI |
MMEJSVRRVZEBAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


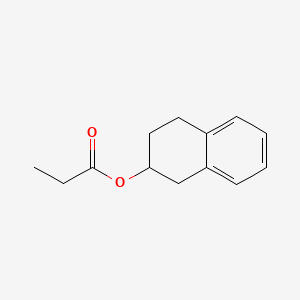


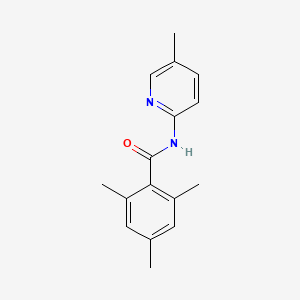
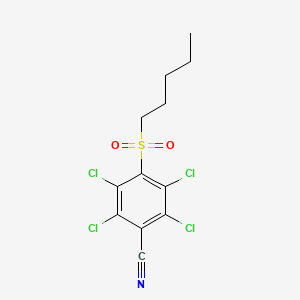
![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)

